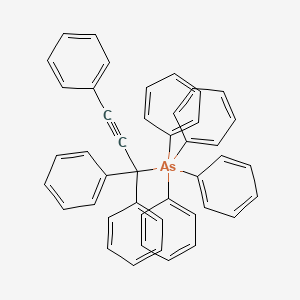
Imidazo(2,1-b)quinazolin-2(3H)-one, 1,5-dihydro-7-(1-piperidinyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo(2,1-b)quinazolin-2(3H)-one, 1,5-dihydro-7-(1-piperidinyl)-, dihydrochloride is a complex organic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazoquinazolines typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: Involving the formation of the imidazoquinazoline core through cyclization of appropriate intermediates.
Substitution Reactions: Introduction of functional groups such as piperidinyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Imidazoquinazolines can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield quinazoline derivatives, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Imidazoquinazolines have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as catalysts in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazoquinoxalines: Similar structure but with different biological activities.
Quinazolines: Lacking the imidazo ring but with comparable therapeutic potential.
Uniqueness
Imidazoquinazolines are unique due to their specific structural features, which confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
| 96086-68-9 | |
Molekularformel |
C15H20Cl2N4O |
Molekulargewicht |
343.2 g/mol |
IUPAC-Name |
7-piperidin-1-yl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;dihydrochloride |
InChI |
InChI=1S/C15H18N4O.2ClH/c20-14-10-19-9-11-8-12(18-6-2-1-3-7-18)4-5-13(11)16-15(19)17-14;;/h4-5,8H,1-3,6-7,9-10H2,(H,16,17,20);2*1H |
InChI-Schlüssel |
CRIIVEDXIRIPQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)N=C4NC(=O)CN4C3.Cl.Cl |
Verwandte CAS-Nummern |
96086-67-8 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14351526.png)

![4-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B14351564.png)
